molecular formula C8H11NO3 B11768944 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11768944
M. Wt: 169.18 g/mol
InChI Key: FLRVLQRMAZEZOB-UHFFFAOYSA-N
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Description

5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes a hydroxy group and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by hydrolysis and reduction steps to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and binding to target molecules. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroisoindole: Lacks the hydroxy group, leading to different chemical properties.

    Hydroxyisoindole: Contains a similar core structure but differs in the degree of saturation and functional groups.

Uniqueness

5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the hydroxy group and the hexahydroisoindole core

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C8H11NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h4-6,10H,1-3H2,(H,9,11,12)

InChI Key

FLRVLQRMAZEZOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)C(=O)NC2=O

Origin of Product

United States

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